Ligand Electronic Influence: π‑Donor Strength of Alkoxide vs. Carboxylate Ligands in Molybdenum Complexes
The 2-ethylhexanolate ligand (alkoxide, RO⁻) exhibits stronger π‑donor character compared to the carboxylate ligand (RCOO⁻) found in molybdenum 2-ethylhexanoate. In molybdenum and tungsten complexes with M≡M or M≡N bonds, the π‑donor ability follows the order: alkoxide (RO) > fluoroalkoxide ≈ thiolate [1]. This class-level difference directly influences the electron density at the molybdenum center, modulating its Lewis acidity and redox potential. No direct head‑to‑head data for Mo(OC8H17)5 vs. Mo(OOCR)5 is available; this inference is based on established electronic trends in isoelectronic complexes.
| Evidence Dimension | π‑Donor ligand strength |
|---|---|
| Target Compound Data | Alkoxide ligand (RO⁻) – Strong π‑donor |
| Comparator Or Baseline | Carboxylate ligand (RCOO⁻) – Weaker π‑donor |
| Quantified Difference | Qualitative trend: RO > RfO ≈ RS (no numerical values available) |
| Conditions | M≡M or M≡N bonded Mo/W complexes (inferred to mononuclear alkoxides) |
Why This Matters
Stronger π‑donation increases electron density at the metal, which can enhance nucleophilicity of the complex and alter catalytic initiation rates in reactions such as epoxidation or ring‑opening polymerization.
- [1] Chisholm, M. H., et al. Metal alkoxides: templates for organometallic chemistry and catalysis. Final technical report DE‑FG02‑86ER13570. U.S. Department of Energy, 2002. View Source
